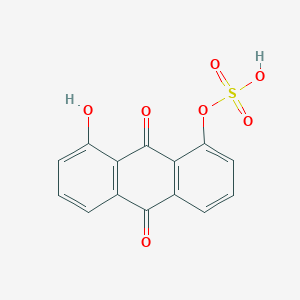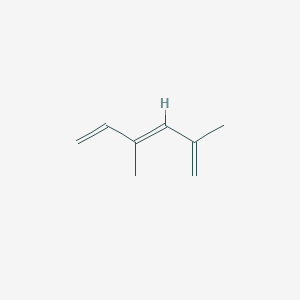
(3E)-2,4-dimethylhexa-1,3,5-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-2,4-dimethylhexa-1,3,5-triene is an organic compound characterized by its unique structure, which includes three conjugated double bonds and two methyl groups attached to the hexatriene chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-2,4-dimethylhexa-1,3,5-triene can be achieved through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired triene. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium or nickel complexes can be employed to facilitate the formation of the triene structure through cross-coupling reactions. These methods are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(3E)-2,4-dimethylhexa-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of diketones or carboxylic acids.
Reduction: Hydrogenation of the triene using catalysts such as palladium on carbon can yield the corresponding hexane derivative.
Substitution: Electrophilic substitution reactions can occur at the double bonds, with reagents like bromine or chlorine adding across the double bonds to form dihalogenated products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or ozone in an organic solvent.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.
Substitution: Bromine or chlorine in an inert solvent like dichloromethane.
Major Products Formed
Oxidation: Diketones, carboxylic acids.
Reduction: Hexane derivatives.
Substitution: Dihalogenated trienes.
Applications De Recherche Scientifique
(3E)-2,4-dimethylhexa-1,3,5-triene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and materials with specific electronic properties.
Mécanisme D'action
The mechanism by which (3E)-2,4-dimethylhexa-1,3,5-triene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The conjugated double bonds allow for electron delocalization, which can facilitate binding to active sites and influence biochemical pathways. The specific pathways involved depend on the context of its application, whether in biological systems or material science.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3Z)-2,4-dimethylhexa-1,3,5-triene: The geometric isomer with a different spatial arrangement of the double bonds.
2,4-dimethylhexa-1,3-diene: A related compound with fewer double bonds.
Hexa-1,3,5-triene: The parent compound without methyl substitutions.
Uniqueness
(3E)-2,4-dimethylhexa-1,3,5-triene is unique due to its specific geometric configuration, which influences its reactivity and interactions. The presence of methyl groups also adds steric hindrance and electronic effects, differentiating it from its isomers and analogs.
Propriétés
Numéro CAS |
112369-48-9 |
|---|---|
Formule moléculaire |
C8H12 |
Poids moléculaire |
108.18 g/mol |
Nom IUPAC |
(3E)-2,4-dimethylhexa-1,3,5-triene |
InChI |
InChI=1S/C8H12/c1-5-8(4)6-7(2)3/h5-6H,1-2H2,3-4H3/b8-6+ |
Clé InChI |
ZEHJTIRZIDHKRG-SOFGYWHQSA-N |
SMILES isomérique |
CC(=C)/C=C(\C)/C=C |
SMILES canonique |
CC(=C)C=C(C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


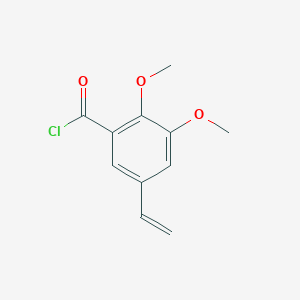
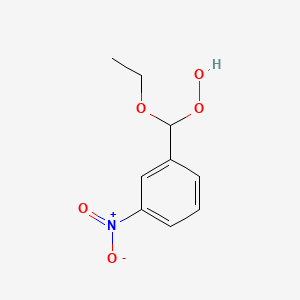
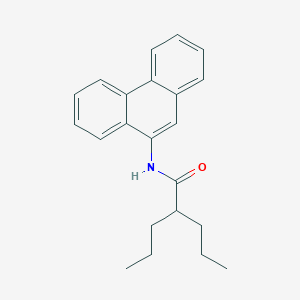
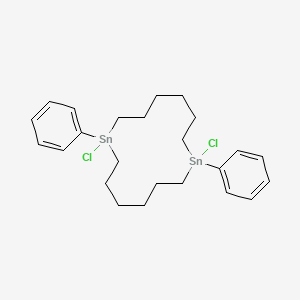
![1-({1,3-Bis[(docosa-1,3,5,7,9,11-hexaen-1-yl)oxy]propan-2-yl}oxy)docosa-1,3,5,7,9,11-hexaene](/img/structure/B14314077.png)
![2-{[(4-Methoxyphenyl)tellanyl]methyl}oxane](/img/structure/B14314081.png)
![2-[2-(Benzyloxy)phenyl]-1-(morpholin-4-yl)ethane-1-thione](/img/structure/B14314084.png)
![N-[3-(Furan-2-yl)propyl]-N'-phenylurea](/img/structure/B14314096.png)
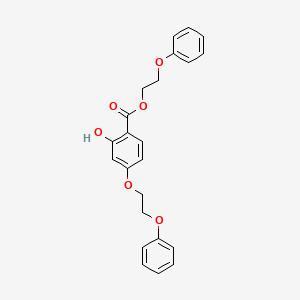
![(6-Amino-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)(phenyl)methanone](/img/structure/B14314102.png)
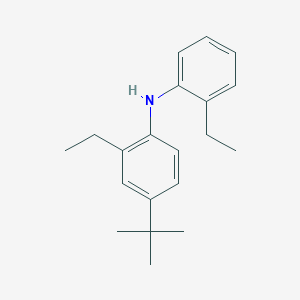
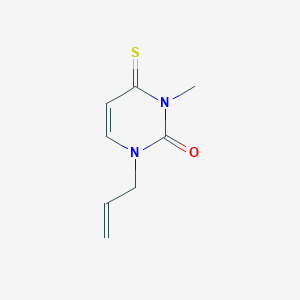
![1,3-Dimethyl-2,4,5,6-tetraphenylbicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14314117.png)
